(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Description
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a synthetic compound featuring a piperidine moiety linked to a bicyclic 2,3-dihydrobenzo[b][1,4]dioxin group via a ketone bridge. The 4-aminopiperidinyl substituent introduces a primary amine, which is protonated in the hydrochloride salt form. The compound’s physicochemical properties, such as solubility and stability, are influenced by its hydrochloride salt form and aromatic oxygen-rich dioxin ring.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCDMVYQLUEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Activation of Carboxylic Acid:
- Conversion of the carboxylic acid to an acid chloride or an active ester (e.g., using thionyl chloride, oxalyl chloride, or carbodiimides such as DCC or EDC) to facilitate amide bond formation.
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- Nucleophilic attack by the amino group of 4-aminopiperidine on the activated carboxylic acid derivative under controlled conditions (e.g., in anhydrous solvents like dichloromethane or tetrahydrofuran, at low temperature to moderate temperature) to yield the amide intermediate.
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- The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane), enhancing solubility and stability.
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- Purification is typically achieved by recrystallization or chromatographic methods to reach the required purity (≥98%).
Detailed Synthetic Procedure (Representative)
Research Findings and Optimization
- Reaction Yields: Typically moderate to high (60–85%) depending on the activation method and purity of starting materials.
- Reaction Times: Activation step may take 1–3 hours; amide coupling typically 2–6 hours.
- Solvent Effects: Anhydrous solvents are critical to prevent hydrolysis of acid chloride intermediates.
- Temperature Control: Lower temperatures during amide bond formation reduce side reactions and improve selectivity.
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.
Alternative Preparation Routes and Patented Methods
A recent European patent (EP 3750893 B1) describes related dioxinoquinoline compounds and their preparation methods, which include variations in substituents and ring systems that could be adapted or optimized for the synthesis of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b]dioxin-2-yl)methanone hydrochloride. The patent emphasizes the importance of selective activation and coupling strategies to maintain the integrity of sensitive heterocyclic systems and to achieve high selectivity towards multi-target kinase inhibition.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material Purity | ≥ 98% | Ensures high-quality product |
| Activation Agent | Thionyl chloride, carbodiimides | Choice affects yield and purity |
| Solvent | Anhydrous DCM, THF | Prevents hydrolysis |
| Temperature | 0–25°C | Controls reaction rate |
| Reaction Time | 1–6 hours | Varies by step |
| Purification | Recrystallization, chromatography | Achieves ≥ 98% purity |
| Final Form | Hydrochloride salt | Enhances stability and handling |
Chemical Reactions Analysis
Chemical Reactivity
The chemical reactivity of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride can be explored through various biochemical pathways. It may undergo typical reactions associated with amines and ketones.
Potential Reactions
Given the compound's structural components, it may undergo reactions such as:
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Acylation: The amino group on the piperidine ring can undergo acylation reactions with various acylating agents, leading to the formation of amides.
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Alkylation: Similarly, the amino group can be alkylated using alkyl halides or other alkylating agents, resulting in the formation of substituted amines.
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Salt Formation: As a hydrochloride salt, the compound can participate in ion exchange reactions.
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Reactions with electrophiles: The piperidine and dioxin structures might react with electrophiles depending on reaction conditions.
Structural Similarity
Several compounds share structural similarities with (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-(4-Aminobutyl)-N-methylpyrrolidin-2-one | Piperidine derivative | Antidepressant properties |
| 2-(4-Aminobenzyl)-1-benzofuran | Benzofuran scaffold | Anticancer activity |
| 3-(4-Aminoethyl)-isoquinoline | Isoquinoline structure | Neuroprotective effects |
The uniqueness of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b] dioxin-2-yl)methanone hydrochloride lies in its combination of both piperidine and dioxin structures, which may confer distinct pharmacological properties not observed in other similar compounds. This duality could enhance its interaction profile with biological targets compared to more traditional single-ring structures.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
Protein Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.
- Case Study: JNK3 Inhibition
A study demonstrated that derivatives of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exhibited potent inhibitory activity against JNK3, a kinase implicated in neurodegenerative diseases. The most effective derivative showed an IC50 value of 9.7 nM and provided neuroprotective effects against amyloid-beta-induced neuronal cell death .
Neuroprotective Agents
The compound's derivatives have been explored for their neuroprotective properties, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone derivatives.
Modifications and Their Effects
Research has focused on modifying the piperidine and benzo[dioxin] moieties to enhance selectivity and potency against specific kinases. For instance, variations in substituents on the aromatic rings have shown significant impacts on inhibitory activity against JNK3 and other kinases .
Potential Applications in Cancer Therapy
Given its ability to inhibit key signaling pathways involved in tumor growth and survival, this compound holds promise for cancer therapy.
In Vivo Studies
In vivo studies have demonstrated that certain derivatives can inhibit tumor growth in xenograft models at well-tolerated doses. These findings suggest that (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone derivatives may serve as effective anticancer agents by targeting specific signaling pathways associated with tumor progression .
Summary Table of Applications
Mechanism of Action
The mechanism by which (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The closest structural analog identified in the evidence is 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9, referred to as "Compound A" here for clarity) . Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Differences
Key Implications of Structural Differences
The oxygen atoms in the dioxin ring may engage in hydrogen bonding with biological targets, contrasting with pyridine’s nitrogen-based interactions .
Amine Positioning: The 4-aminopiperidinyl group in the target compound positions the amine directly on the piperidine ring, favoring compact hydrogen-bonding interactions. In Compound A, the 4-(aminomethyl) extension provides greater spatial flexibility, which could influence receptor-binding kinetics.
Salt Form and Solubility: The monohydrochloride form of the target compound may exhibit lower aqueous solubility compared to Compound A’s dihydrochloride salt, though this depends on crystallinity and counterion effects.
Biological Activity
The compound (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a dihydrobenzo[d][1,4]dioxin moiety , which contribute to its unique biological properties. Its molecular formula is with a molecular weight of 273.71 g/mol.
Anticancer Properties
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure may exhibit anticancer activity . For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways critical for cell survival and proliferation. The piperidine moiety likely contributes to receptor binding affinity, enhancing the compound's therapeutic potential.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Cell Proliferation Assays : Experiments using human cancer cell lines showed a significant reduction in cell viability upon treatment with various concentrations of this compound.
- Apoptosis Induction : Flow cytometry analyses indicated increased apoptotic cell populations in treated groups compared to controls, suggesting that the compound effectively triggers programmed cell death mechanisms .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to untreated controls, further supporting its anticancer efficacy .
Data Table: Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride?
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Functional group transformations (e.g., coupling of piperidine and dihydrobenzodioxin moieties).
- Optimization of reaction conditions (temperature, solvent polarity, and reaction time) to improve yield and purity .
- Final salt formation with hydrochloric acid to enhance solubility and stability .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight containers at 2–8°C, protected from light and moisture.
- Use inert atmospheres (e.g., nitrogen) for hygroscopic batches.
- Avoid contact with incompatible materials (e.g., strong oxidizers) .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS).
- Purity assessment : HPLC with UV/Vis or MS detection, using reference standards .
- Salt form verification : FT-IR for HCl counterion identification .
Q. What safety protocols are critical during experimental handling?
- Use fume hoods for ventilation and wear PPE: nitrile gloves, lab coats, and safety goggles.
- Implement emergency measures (e.g., eye wash stations) for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or bioactivity data?
- Standardized protocols : Use consistent solvents (e.g., DMSO for in vitro assays) and temperature controls.
- Cross-validation : Compare results across multiple analytical methods (e.g., UV-Vis spectroscopy vs. LC-MS).
- Statistical analysis : Apply ANOVA or regression models to identify confounding variables .
Q. What strategies optimize the synthesis yield while minimizing impurities?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent ratio).
- In-line monitoring : Use techniques like ReactIR to track reaction progress in real time.
- Purification : Employ column chromatography or recrystallization with solvents of graded polarity .
Q. How can the environmental impact of this compound be assessed?
- Fate studies : Investigate hydrolysis, photodegradation, and biodegradation under simulated environmental conditions.
- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Analog synthesis : Modify substituents on the piperidine or dihydrobenzodioxin moieties.
- In silico modeling : Use molecular docking to predict binding affinities to target receptors (e.g., GPCRs).
- Functional assays : Measure cAMP levels or calcium flux in cell-based systems .
Q. How should researchers address gaps in toxicological data for this compound?
Q. What methodologies validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
